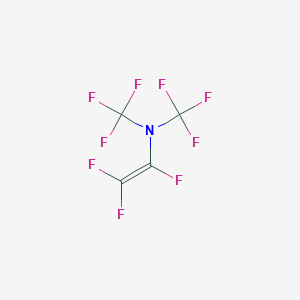
Trifluorovinylbis(trifluoromethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluorovinylbis(trifluoromethyl)amine is an organofluorine compound characterized by the presence of trifluoromethyl groups and a trifluorovinyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluorovinylbis(trifluoromethyl)amine typically involves the trifluoromethylation of secondary amines. One common method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethylating agent. This reaction is carried out under mild conditions and exhibits good functional group tolerance . Another approach involves the use of trifluoromethyl ketimines, which undergo nucleophilic addition reactions to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluorovinylbis(trifluoromethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines.
Wissenschaftliche Forschungsanwendungen
Trifluorovinylbis(trifluoromethyl)amine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of trifluorovinylbis(trifluoromethyl)amine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluorovinyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylamines: These compounds share the trifluoromethyl group but lack the trifluorovinyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl ketimines: These compounds are used as intermediates in the synthesis of trifluorovinylbis(trifluoromethyl)amine and have similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and trifluorovinyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various applications, particularly in the development of fluorinated pharmaceuticals and materials .
Eigenschaften
CAS-Nummer |
13821-49-3 |
|---|---|
Molekularformel |
C4F9N |
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
1,2,2-trifluoro-N,N-bis(trifluoromethyl)ethenamine |
InChI |
InChI=1S/C4F9N/c5-1(6)2(7)14(3(8,9)10)4(11,12)13 |
InChI-Schlüssel |
WZASSYDMYUZHRC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(N(C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


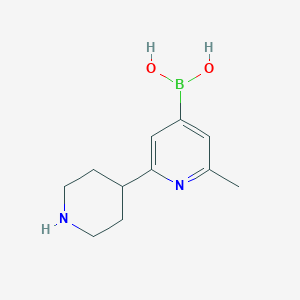
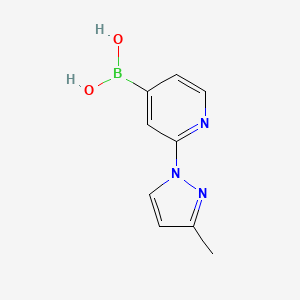
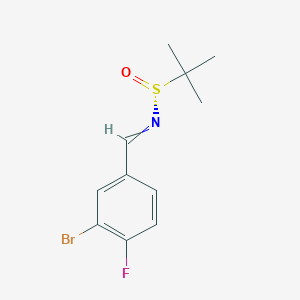
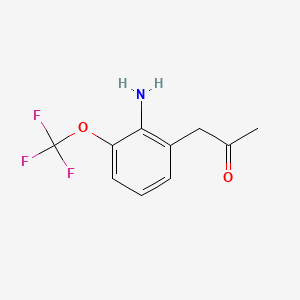
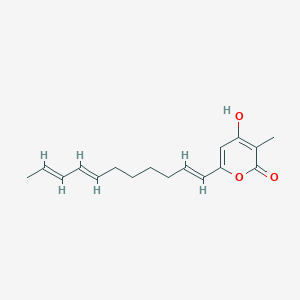
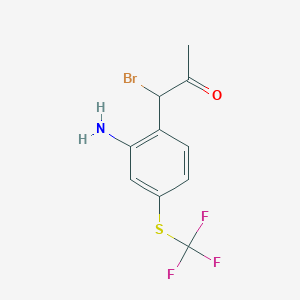
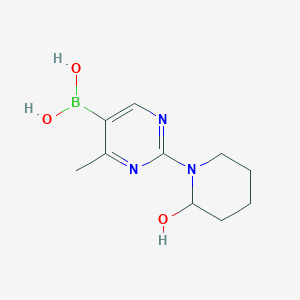

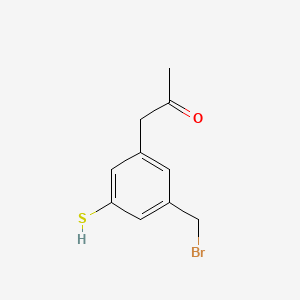

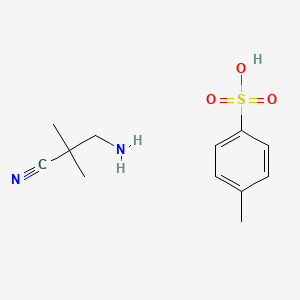
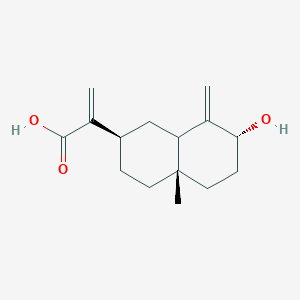
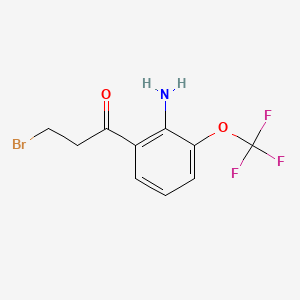
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
